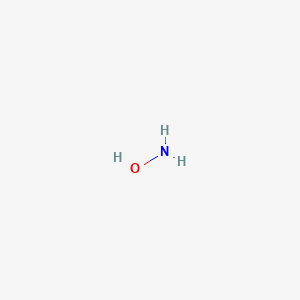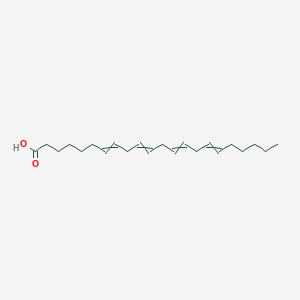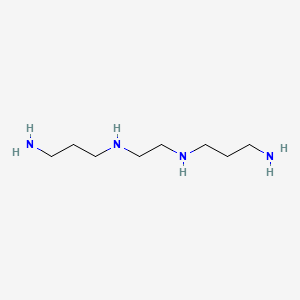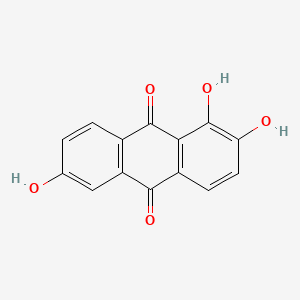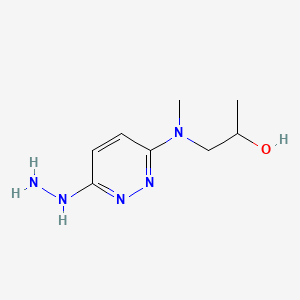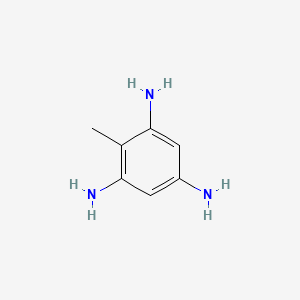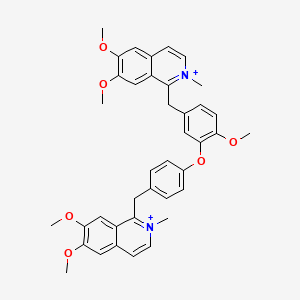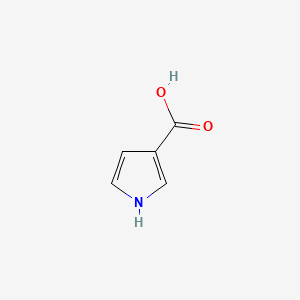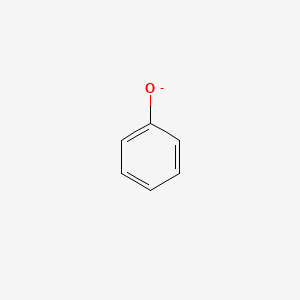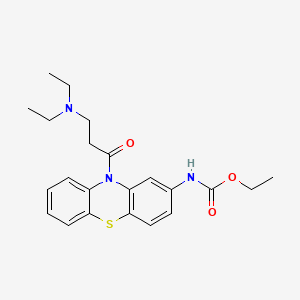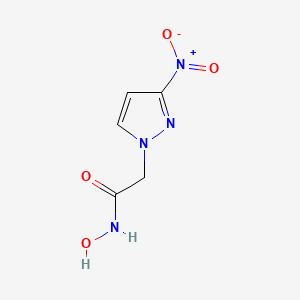
N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide: is a chemical compound with the molecular formula C5H6N4O4 It is known for its unique structure, which includes a nitropyrazole ring and a hydroxamic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide typically involves the reaction of 3-nitropyrazole with hydroxylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 3-nitropyrazole is dissolved in a suitable solvent, such as ethanol.
Step 2: Hydroxylamine hydrochloride is added to the solution, followed by the addition of a base, such as sodium acetate, to neutralize the hydrochloric acid formed.
Step 3: Acetic anhydride is then added to the reaction mixture, and the reaction is allowed to proceed at a controlled temperature, typically around 50-60°C.
Step 4: The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: It is used in the study of biological pathways involving hydroxamic acids and nitro compounds.
Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and chemical sensors.
作用機序
The mechanism of action of N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxamic acid moiety can chelate metal ions, making it a potent inhibitor of metalloproteases. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The compound’s ability to form stable complexes with metal ions is crucial for its inhibitory activity.
類似化合物との比較
- N-hydroxy-2-(3-nitrophenyl)acetamide
- N-hydroxy-2-(3-nitrobenzyl)acetamide
- N-hydroxy-2-(3-nitroindol-1-yl)acetamide
Comparison: N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with phenyl, benzyl, or indole rings, the pyrazole ring offers different electronic and steric effects, influencing the compound’s reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
CAS番号 |
93677-02-2 |
|---|---|
分子式 |
C5H6N4O4 |
分子量 |
186.13 g/mol |
IUPAC名 |
N-hydroxy-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C5H6N4O4/c10-5(7-11)3-8-2-1-4(6-8)9(12)13/h1-2,11H,3H2,(H,7,10) |
InChIキー |
YPTMGEJOWGQWNX-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1[N+](=O)[O-])CC(=O)NO |
正規SMILES |
C1=CN(N=C1[N+](=O)[O-])CC(=O)NO |
| 93677-02-2 | |
同義語 |
1-acetohydroxamic acid-3-nitropyrazole DJW 258 DJW-258 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



